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Compound of Interest

Compound Name: Sco-267

Cat. No.: B15569263

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Sco-267

Introduction

Sco-267 is an orally bioavailable, first-in-class small molecule that functions as a full agonist for
the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).
[1][2][3] GPRA4O0 is expressed in pancreatic islet cells and enteroendocrine cells, where it plays
a crucial role in regulating the secretion of key metabolic hormones.[3][4] Unlike partial GPR40
agonists that primarily stimulate insulin secretion, Sco-267's full agonism uniquely stimulates a
broader range of both islet and gut hormones, including insulin, glucagon, glucagon-like
peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).
This pleiotropic effect positions Sco-267 as a promising therapeutic candidate for metabolic
diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This
document provides a detailed overview of the mechanism of action, experimental protocols,
and results from the early-phase clinical development of Sco-267.

Mechanism of Action: GPR40 Full Agonism

GPR40 is a G-protein-coupled receptor that is endogenously activated by medium-to-long
chain fatty acids. Its activation is a key physiological process for regulating metabolic
homeostasis. Sco0-267 acts as an allosteric full agonist, binding to a site distinct from
endogenous ligands and partial agonists like fasiglifam.

The signaling cascade initiated by Sco0-267 binding to GPR40 predominantly involves the Gaq
protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
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and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic
reticulum, and the subsequent rise in intracellular Ca2+ levels, along with DAG-mediated
activation of Protein Kinase C (PKC), enhances the secretion of hormone-containing granules

from the cell.

A key feature of GPR40-mediated insulin secretion is its glucose-dependence, which reduces
the risk of hypoglycemia. Furthermore, by stimulating the release of incretins like GLP-1 and
GIP from enteroendocrine cells, Sco-267 leverages additional pathways that improve glycemic

control and may contribute to weight reduction.
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Caption: GPRA40 signaling cascade initiated by Sco-267.
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Early-Phase Clinical Trial Results

The first-in-human study of Sco0-267 was a Phase 1, randomized, double-blind, placebo-
controlled trial conducted in Japan between November 2019 and August 2020 (Trial ID:
JapicCTI-195057). The study evaluated the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of single and multiple oral doses of Sco-267.

Experimental Protocols

The study consisted of a Single Ascending Dose (SAD) component and a Multiple Ascending
Dose (MAD) component.

Table 1: Summary of Phase 1 Clinical Trial Design

Parameter Description

A Phase 1, Placebo-Controlled,
Study Title Randomized, Double-Blind, Single- and
Multiple-Dose Study of SCO-267.

Trial ID JapicCTI-195057.

Primary Endpoints Safety, Tolerability, and Pharmacokinetics.

] Pharmacodynamics (glucoregulatory hormones,
Secondary Endpoints )
glycemic control).

Healthy adult male volunteers (Japanese and
Study Population Caucasian) and male subjects with glucose
intolerance (HbAlc 6.6-8.8%).

SAD Dosing Single oral doses ranging from 5 mg to 320 mg.

Once-daily (Q.D.) oral doses of 80 mg and 160

MAD Dosin
g mg for up to 4 days.

| PK Analysis | Noncompartmental analysis of plasma concentrations using Phoenix WinNonlin.
Calculation of AUC was performed using the linear trapezoidal linear interpolation method. |
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Phase 1 Trial Workflow for Sco-267
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Caption: Experimental workflow of the Sco-267 Phase 1 study.

Pharmacokinetic (PK) Results

Sco-267 demonstrated a favorable pharmacokinetic profile suitable for clinical development.

Table 2: Summary of Sco-267 Pharmacokinetic Profile
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PK Parameter Finding Citation(s)

Plasma concentration
) increased in a dose-
Absorption
dependent manner after

single oral administration.

Plasma exposure was
) ] maintained for 24 hours,
Dosing Potential ) )
suggesting potential for once-

daily oral dosing.

The pharmacokinetic profile
Multiole Dosi was unaltered after repeated
ultiple Dosin
P g once-daily doses in healthy

adults.

The drug was hardly detected
o in urine, suggesting elimination
Elimination . .
primarily through non-renal

mechanisms.

| Population | PK profiles were similar between Japanese and Caucasian subjects, and
between healthy subjects and those with glucose intolerance. | |

Pharmacodynamic (PD) Results

The study confirmed that Sco-267 stimulates the secretion of multiple islet and gut hormones
and improves glycemic control in subjects with glucose intolerance.

Table 3: Summary of Sco-267 Pharmacodynamic Effects

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15569263?utm_src=pdf-body
https://www.benchchem.com/product/b15569263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Effect Details Citation(s)

Single and
repeated doses
stimulated the
] ] secretion of

Hormone Secretion Stimulated . .
insulin, glucagon,
GLP-1, GIP, and
PYY in healthy

adults.

A single dose
remarkably decreased

Fasting Glucose Decreased fasting hyperglycemia
in patients with

diabetes.

A single oral dose (40
mg and 80 mg)
significantly improved
glycemic control
Glucose Tolerance Improved )

during an oral glucose
tolerance test (OGTT)
in subjects with

glucose intolerance.

| Hypoglycemia | No induction | The improvement in glycemic control was achieved without

inducing hypoglycemia. | |

Safety and Tolerability

The primary endpoint of the Phase 1 trial was to assess the safety of Sco-267.

Table 4. Summary of Safety and Tolerability
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Finding Description Citation(s)

Sco-267 was generally

safe and well tolerated at
Overall Assessment . .

all single and multiple

doses tested.

No severe treatment-emergent
adverse events (TEAES) were
reported in the SAD and MAD

studies.

Adverse Events

| Hypoglycemia Risk| The drug did not induce hypoglycemia, a significant advantage for a
diabetic therapy. | |

Conclusion and Future Directions

The early-phase clinical trial for Sco-267 successfully demonstrated its potential as a novel
therapeutic agent. The first-in-human study showed that Sco-267 is safe, well-tolerated, and
possesses a pharmacokinetic profile suitable for once-daily oral administration. The
pharmacodynamic results are particularly compelling, confirming that its mechanism as a
GPRA40 full agonist translates to the stimulation of a wide array of beneficial metabolic
hormones in humans, leading to improved glycemic control without hypoglycemia. These
collective findings strongly support the continued development of Sco-267, which is currently
being prepared for Phase 2 clinical trials to further evaluate its efficacy in treating diabetes,
obesity, and NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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